1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide
Overview
Description
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide is a synthetic compound belonging to the indole family. Indoles are prominent in natural and non-natural products of biological and pharmaceutical importance and are often considered a “privileged scaffold” within the drug discovery arena . This compound is characterized by its unique structure, which includes an indole core substituted with a methyl group and a pyridinyl moiety.
Preparation Methods
The synthesis of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide can be achieved through a one-pot, three-component Fischer indolisation–N-alkylation sequence. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials . The reaction conditions typically include microwave irradiation to shorten reaction times and enhance yields .
Chemical Reactions Analysis
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide has a wide range of scientific research applications:
Biology: The compound is used in the study of biological pathways and molecular interactions due to its indole core, which is a common motif in many biologically active molecules.
Mechanism of Action
The mechanism of action of 1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-methyl-N-(6-methylpyridin-2-yl)-1H-indole-4-carboxamide can be compared with other similar compounds, such as:
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrrole-2-carboxamide: This compound shares a similar structure but has a pyrrole core instead of an indole core.
1-methyl-N-(6-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide: This compound features a pyrazole core, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in its indole core, which provides a distinct set of chemical reactivity and biological activity compared to its pyrrole and pyrazole analogs.
Properties
IUPAC Name |
1-methyl-N-(6-methylpyridin-2-yl)indole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-5-3-8-15(17-11)18-16(20)13-6-4-7-14-12(13)9-10-19(14)2/h3-10H,1-2H3,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISFQNKATFHAFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C3C=CN(C3=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.